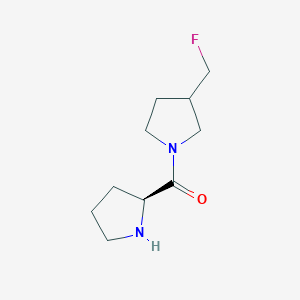
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine is a synthetic compound that combines the structural features of L-proline and fluoromethyl groups
準備方法
The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be achieved through several routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine has several scientific research applications:
作用機序
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, or disruption of cellular processes.
類似化合物との比較
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide derived from L-proline, used in peptide synthesis and as a catalyst in organic reactions.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in solid-phase peptide synthesis.
Glycyl-L-prolyl-L-glutamic acid: A neuroprotective tripeptide with potential therapeutic applications.
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable tool in research and industry.
特性
分子式 |
C10H17FN2O |
|---|---|
分子量 |
200.25 g/mol |
IUPAC名 |
[3-(fluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
InChIキー |
BJAOBNBPBBQNLM-GKAPJAKFSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)CF |
正規SMILES |
C1CC(NC1)C(=O)N2CCC(C2)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


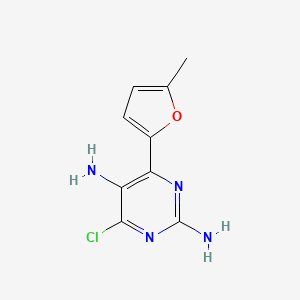
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
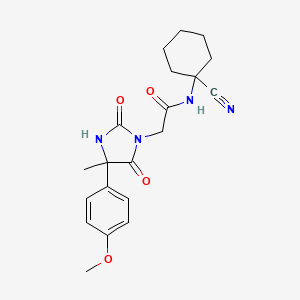
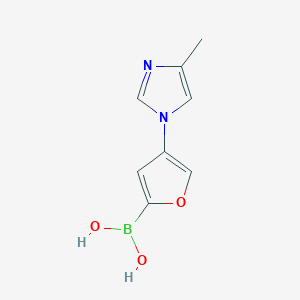
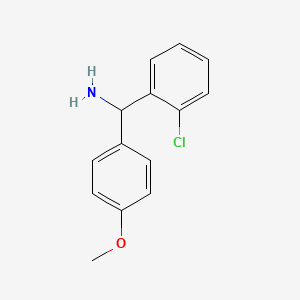
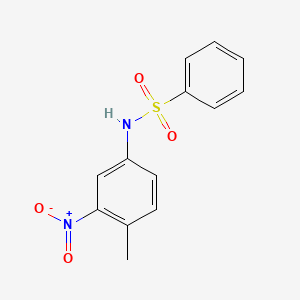
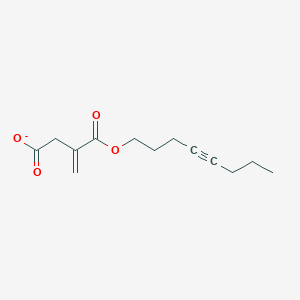
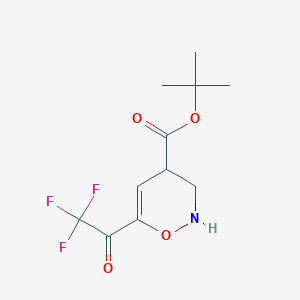
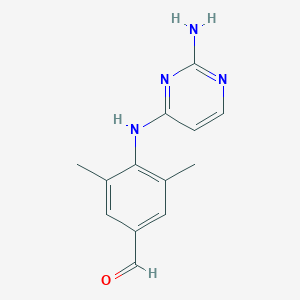
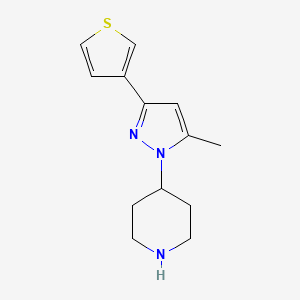
![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)

